N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

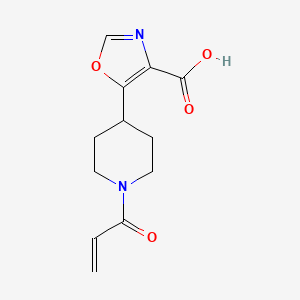

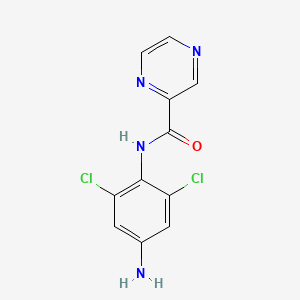

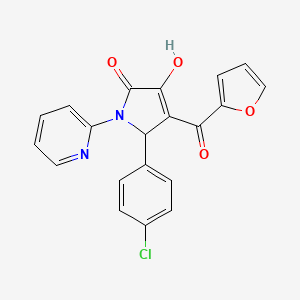

“N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C11H8Cl2N4O and a molecular weight of 283.11 . It is an analogue of pyrazinamide, a crucial first-line drug for tuberculosis treatment .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a carboxamide group and a 2,6-dichlorophenyl group with an amino substituent .Aplicaciones Científicas De Investigación

Antimycobacterial and Antifungal Activities

A series of pyrazinecarboxamide analogues, including compounds structurally related to N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide, have been synthesized and evaluated for their antimycobacterial and antifungal activities. These compounds have shown significant activity against Mycobacterium tuberculosis and various fungal strains. The studies explore the structure-activity relationships, demonstrating how different substitutions on the pyrazine and benzene rings influence the biological activity of these compounds. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide manifested notable activity against Mycobacterium tuberculosis strain H37Rv, highlighting the potential of these compounds in developing new antimycobacterial agents (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

Research has also delved into the photosynthesis-inhibiting properties of these compounds. Certain pyrazinecarboxamide derivatives have been found to inhibit photosynthetic electron transport in spinach chloroplasts. This effect is of interest for the development of herbicides and understanding the impact of these compounds on plant biology. The relationship between the chemical structure of these compounds and their ability to inhibit photosynthesis has been explored, providing insights into the mode of action and potential applications in agriculture (Doležal et al., 2010).

Antifungal and Antibacterial Evaluation

Derivatives of this compound have been synthesized and tested for their antimycobacterial, antifungal, and antibacterial properties. These studies contribute to the discovery of new compounds with potential applications in treating infectious diseases. The antimicrobial activity of these compounds against various strains of bacteria and fungi has been assessed, providing valuable data for the development of new therapeutic agents (Semelková et al., 2017).

In Vitro Cytotoxicity and Anticancer Activity

Some studies have focused on the cytotoxic effects of pyrazinecarboxamide derivatives on cancer cell lines. These investigations aim to determine the potential of these compounds as anticancer agents by evaluating their ability to inhibit the growth of cancer cells. The structure-activity relationships derived from these studies could guide the design of novel anticancer compounds with enhanced efficacy and selectivity (Hassan et al., 2014).

Mecanismo De Acción

Mode of Action

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide enters the mycobacterial cell via passive diffusion . Once inside the cell, it is activated by the enzyme pyrazinamidase/nicotinamidase to form pyrazinoic acid (POA) . POA disrupts membrane energetics and inhibits membrane transport function at slightly acidic pH . It also interferes with the biosynthetic pathway of acetylcoenzyme A by inhibiting aspartate decarboxylase (PanD) .

Biochemical Pathways

The compound affects the biosynthesis of mycobacterial mycolic acids by inhibiting FAS I . It also interferes with the biosynthetic pathway of acetylcoenzyme A, a crucial molecule in many biochemical reactions, by inhibiting PanD . This blockade usually leads to energy depletion and the inability of the bacterium to survive .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting fatty acid synthesis and energy production within the bacterium, the compound effectively halts the progression of the infection .

Action Environment

The efficacy and stability of this compound are likely influenced by the intracellular environment of the mycobacterial cell. The compound is activated and exerts its effects under slightly acidic conditions Therefore, changes in the intracellular pH could potentially impact the compound’s efficacy

Propiedades

IUPAC Name |

N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-7-3-6(14)4-8(13)10(7)17-11(18)9-5-15-1-2-16-9/h1-5H,14H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTIXAFOBHHHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=C(C=C(C=C2Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)